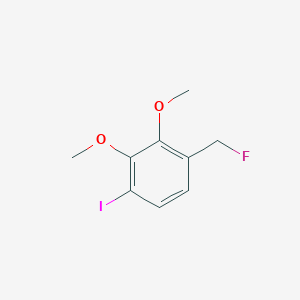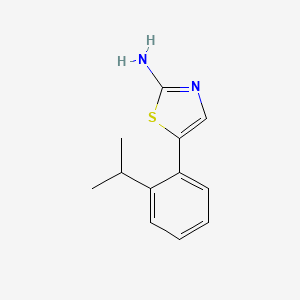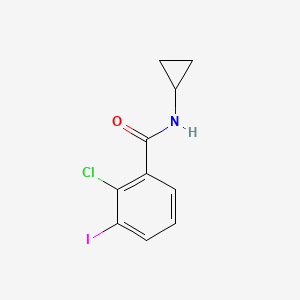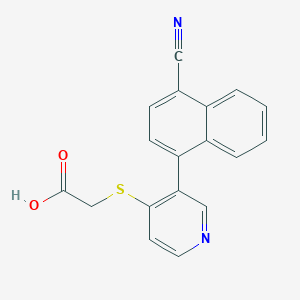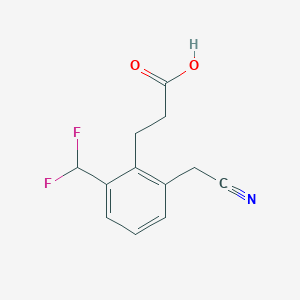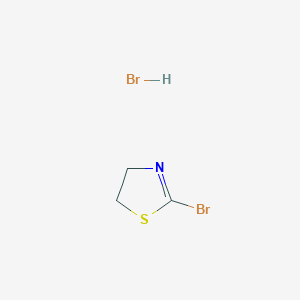
2-Bromothiazoline hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromothiazoline hydrobromide is a chemical compound with the molecular formula C3H3BrN2S·HBr It is a derivative of thiazoline, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromothiazoline hydrobromide typically involves the bromination of thiazoline. One common method includes the reaction of thiazoline with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-bromothiazoline hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of bromine generators and optimized reaction conditions can facilitate large-scale production. For instance, the bromination process can be intensified using photochemical methods, which allow for precise control over the reaction parameters and improved product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromothiazoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse thiazoline derivatives.
Oxidation Reactions: The compound can be oxidized to form thiazole derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of 2-bromothiazoline hydrobromide can yield thiazoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide and bromine are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thiazolines and thiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Bromothiazoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting infectious diseases and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-bromothiazoline hydrobromide involves its reactivity with various biological and chemical targets. The bromine atom in the compound can participate in electrophilic addition and substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of bioactive compounds and enzyme inhibitors .
Comparaison Avec Des Composés Similaires
2-Bromothiazole: A closely related compound with similar reactivity but different applications.
N-Bromosuccinimide: Another brominating agent used in organic synthesis, known for its role in radical bromination reactions.
2-Bromothiophene: A compound with a similar structure but different electronic properties and reactivity.
Uniqueness: 2-Bromothiazoline hydrobromide is unique due to its specific reactivity profile and the presence of both sulfur and nitrogen atoms in the thiazoline ring. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and research .
Propriétés
Formule moléculaire |
C3H5Br2NS |
|---|---|
Poids moléculaire |
246.95 g/mol |
Nom IUPAC |
2-bromo-4,5-dihydro-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C3H4BrNS.BrH/c4-3-5-1-2-6-3;/h1-2H2;1H |
Clé InChI |
XTQJBSQSIHPKPC-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


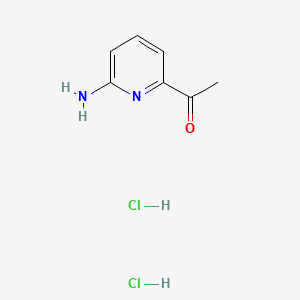

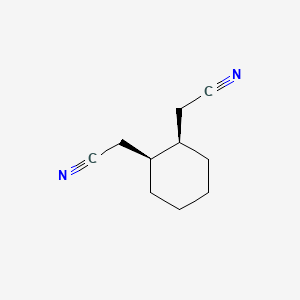


![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
